molecular formula C12H9BCl2O2 B1316181 (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1025736-43-9

(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B1316181
CAS RN: 1025736-43-9
M. Wt: 266.9 g/mol
InChI Key: HKWYWWYEYYTNGU-UHFFFAOYSA-N
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Description

“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is a chemical compound with the CAS Number: 1025736-43-9 . It has a molecular weight of 266.92 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The linear formula for “(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is C12H9BCl2O2 . Boronic acids typically consist of a boron atom linked to two hydroxyl groups and one organic group .


Chemical Reactions Analysis

Boronic acids, including “(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid”, are widely used in Suzuki–Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is a solid substance under normal conditions . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Organic Synthesis

(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid: is a valuable compound in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s ability to act as a boron donor in these reactions makes it indispensable for creating pharmaceuticals, polymers, and advanced materials.

Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative is used for the synthesis of biologically active compounds . It serves as a precursor in the development of new drugs, especially those that target specific proteins or enzymes within the body. Its role in creating potent inhibitors for disease-related proteins is a significant area of study.

Material Science

The compound finds applications in material science, particularly in the development of organic electronic materials . Its unique electronic properties can be harnessed to create semiconductors, conductive polymers, and other materials that are integral to the production of OLEDs, solar cells, and electronic sensors.

Environmental Studies

In environmental studies, (3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid can be used as a reagent to study degradation processes and environmental persistence of organic compounds . It helps in understanding the behavior of biphenyl structures in various environmental conditions, which is crucial for assessing the ecological impact of these compounds.

Analytical Chemistry

This compound is also important in analytical chemistry, where it can be used as a standard or reference material in chromatography and mass spectrometry . It aids in the identification and quantification of complex mixtures and the determination of the purity of other substances.

Biochemistry

Lastly, in the field of biochemistry, it is utilized in the study of enzyme interactions and mechanisms . The boronic acid moiety can form reversible covalent bonds with enzymes, making it a useful tool for probing enzyme active sites and understanding their catalytic functions.

Safety and Hazards

“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas before breaks and after work .

properties

IUPAC Name

[4-(3,4-dichlorophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BCl2O2/c14-11-6-3-9(7-12(11)15)8-1-4-10(5-2-8)13(16)17/h1-7,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWYWWYEYYTNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585711
Record name (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid

CAS RN

1025736-43-9
Record name (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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